2-Chloro-5-methylpyridine-3-carbaldehyde

Description

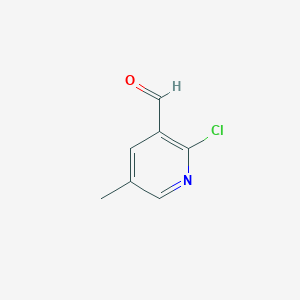

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDJJYRXECMSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431432 | |

| Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92444-99-0 | |

| Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-methylpyridine-3-carbaldehyde: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-methylpyridine-3-carbaldehyde is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique trifunctional structure—comprising a reactive aldehyde, a nucleophilic substitution-susceptible chlorine atom, and a pyridine ring—makes it a valuable synthon for constructing more complex molecular architectures. This guide provides an in-depth examination of its physical, chemical, and spectroscopic properties, alongside practical insights into its reactivity, synthesis, and handling. The primary focus is to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of novel agrochemicals, pharmaceuticals, and other biologically active molecules.

Compound Identification and Core Structure

The foundational step in utilizing any chemical is its unambiguous identification. This compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions.

-

Chemical Name: this compound

-

Synonyms: 2-Chloro-5-methylnicotinaldehyde

-

CAS Number: 92444-99-0

-

Molecular Formula: C₇H₆ClNO

-

Molecular Weight: 155.58 g/mol [1]

-

InChIKey: IZDJJYRXECMSLX-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound are critical for planning reactions, purification, and storage. The data below has been aggregated from various chemical data sources.

| Property | Value | Source(s) |

| Appearance | Solid / Crystalline Powder | |

| Boiling Point | 265.51 °C at 760 mmHg | |

| Density | 1.27 g/cm³ | |

| Flash Point | 114.38 °C | |

| Refractive Index | 1.581 | |

| XLogP3 | 1.86 | |

| Topological Polar Surface Area (TPSA) | 29.54 Ų |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The aldehyde, methyl, and aromatic protons, along with the carbonyl and C-Cl bonds, give rise to a distinct spectroscopic signature.

¹H Nuclear Magnetic Resonance (NMR)

While a specific spectrum for the title compound is not available in the provided search results, data from a closely related reaction product provides insight. In the ¹H-NMR spectrum of imines derived from this compound, the key signals from the pyridine core are consistently observed. For example, in a CDCl₃ solvent, one would expect:

-

A singlet for the methyl group (–CH₃) protons around δ 2.3-2.4 ppm.[2]

-

Two singlets for the heteroaromatic protons on the pyridine ring, typically downfield around δ 8.1-8.4 ppm.[2]

-

A singlet for the aldehyde proton (–CHO) which would be significantly downfield, typically > δ 9.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretching frequencies of its functional groups. Key expected peaks include:

-

~2960 cm⁻¹: C-H stretching from the methyl and aldehyde groups.[2]

-

~1640 cm⁻¹: A strong C=O stretch from the aldehyde carbonyl group.[2]

-

~1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.[2]

-

~1080 cm⁻¹: C-Cl stretching vibration.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would appear at m/z 155, with a characteristic (M+2) peak at m/z 157 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

Chemical Synthesis and Reactivity

Synthesis of the Core Compound

This compound is commonly prepared via Vilsmeier-Haack formylation conditions.[2][3] This classic organic reaction introduces a formyl group (–CHO) onto an electron-rich aromatic ring. The process involves the cyclization of an enamide derived from propionaldehyde, followed by formylation to yield the target aldehyde.[2][3]

Caption: Vilsmeier-Haack synthesis pathway.

Core Reactivity: The Aldehyde Functional Group

The aldehyde group is the primary center for synthetic elaboration. It readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of its utility as a synthetic intermediate.[2][3] Pyridine-based Schiff bases are valuable synthons for creating pesticides and other biologically active molecules.[2][3] The reaction is typically acid-catalyzed and can be carried out by simply heating the aldehyde with the corresponding amine.[2][3]

Experimental Protocol: Synthesis of Imines (Schiff Bases)

This protocol outlines a general procedure for the synthesis of imines from this compound, adapted from established methodologies.[2][3]

Caption: Workflow for imine synthesis.

Step-by-Step Methodology:

-

Reactant Charging: In a suitable reaction vessel, combine this compound (1.0 equivalent) and the desired primary amine (1.0-1.2 equivalents).[2]

-

Reaction Conditions: Heat the reaction mixture in an oil bath, typically to around 60-65°C.[2] Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Work-up: Once the reaction is complete, cool the mixture to ambient temperature.[2]

-

Extraction: Dilute the mixture with a suitable organic solvent, such as dichloromethane, and wash with water or brine.[2]

-

Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude imine product.[2]

-

Purification: The resulting product, if not sufficiently pure, can be further purified by column chromatography or recrystallization.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its potential hazards. The safety information is analogous to related chlorinated pyridine compounds.

-

Hazard Statements: May be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[4][5]

-

Precautionary Measures:

-

Storage:

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[4]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, predictable reactivity centered on the aldehyde moiety, and straightforward derivatization protocols make it an attractive starting material for discovery chemistry. A thorough understanding of its characteristics, combined with stringent adherence to safety protocols, enables researchers to fully exploit its potential in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES. Heterocyclic Communications, 8(3). [Link]

-

Gangadasu, B., et al. (2002). Simple and convenient preparation of this compound imines. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). 2-Chloro-5-methylpyridine-4-carboxaldehyde. PubChem. [Link]

Sources

2-Chloro-5-methylpyridine-3-carbaldehyde CAS number and molecular structure

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal and agrochemical synthesis, pyridine derivatives are foundational scaffolds prized for their unique electronic properties and versatile reactivity. Among these, 2-Chloro-5-methylpyridine-3-carbaldehyde stands out as a trifunctionalized intermediate of significant strategic value. Its structure, featuring a reactive aldehyde, a nucleophilically susceptible chloro group, and a methyl-substituted pyridine core, offers a rich platform for the synthesis of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, consolidating its chemical identity, physical properties, synthesis, and key applications. The information herein is intended to empower researchers in leveraging this potent building block for the discovery and development of novel chemical entities.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the bedrock of reproducible science. This compound is a distinct isomer within the chloromethylpyridine carbaldehyde family, and its specific CAS number is crucial for accurate sourcing and data retrieval.

Key Identifiers

The definitive CAS Registry Number for this compound is 92444-99-0 .[1][2] Key structural and molecular identifiers are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 92444-99-0 | [1][2] |

| Molecular Formula | C₇H₆ClNO | [3] |

| Molecular Weight | 155.58 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 2-Chloro-5-methylnicotinaldehyde | [3] |

| SMILES | CC1=CC(=C(N=C1)Cl)C=O | |

| InChIKey | IZDJJYRXECMSLX-UHFFFAOYSA-N | [3] |

Molecular Structure Diagram

The structural arrangement of the chloro, methyl, and carbaldehyde groups on the pyridine ring dictates the molecule's reactivity.

Caption: 2D structure of this compound.

Physical and Chemical Properties

Understanding the physical properties is essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Physical State | Solid (presumed based on properties) | [4] |

| Boiling Point | 265.5 °C at 760 mmHg | [3][5] |

| Density | 1.27 g/cm³ | [3] |

| Refractive Index | 1.581 | [3][5] |

| Flash Point | 114.4 °C | [3][5] |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a Vilsmeier-Haack type reaction. This classic formylation method is well-suited for introducing an aldehyde group onto electron-rich systems.[6][7]

Synthetic Pathway Overview

The key strategy involves the cyclization of a suitable enamide precursor under Vilsmeier formylation conditions.[8] This multi-step process begins with readily available starting materials and culminates in the formation of the target heterocyclic aldehyde.

Caption: Synthetic workflow for this compound.

Vilsmeier-Haack Reaction Mechanism

The core of the synthesis is the Vilsmeier-Haack reaction.[2]

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6]

-

Electrophilic Attack: The electron-rich enamide attacks the Vilsmeier reagent.

-

Cyclization and Aromatization: A subsequent intramolecular cyclization occurs, followed by elimination and hydrolysis during workup to yield the final aromatic aldehyde.

Experimental Protocol

The following protocol is a representative procedure based on the synthesis described by Gangadasu et al., which utilizes this pathway.[8]

Step 1: Enamide Precursor Synthesis

-

This guide focuses on the Vilsmeier cyclization step. The synthesis of the enamide precursor from a propionaldehyde/benzylamine Schiff base followed by acetylation is a standard procedure that precedes this step.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form in situ.

-

Reaction: After the addition is complete, add a solution of the N-acetylated enamide precursor (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution to a pH of ~8-9 using a cold sodium hydroxide or sodium carbonate solution.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound.

Reactivity and Applications in Drug Development

The strategic placement of three distinct functional groups makes this compound a highly versatile synthon. Its reactivity is dominated by the aldehyde group and the chloro substituent.

Key Reactions

-

Imination (Schiff Base Formation): The aldehyde group readily undergoes condensation with primary amines to form imines.[8][9] This is one of the most common and powerful applications, as the resulting Schiff bases are valuable synthons for a vast array of nitrogen-containing heterocycles.[9]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is activated towards SₙAr reactions, allowing for the introduction of various nucleophiles (e.g., O, N, S-based) to further functionalize the pyridine core.

Applications as a Pharmaceutical Intermediate

While this compound is primarily a building block, its derivatives have shown significant potential in drug discovery and agrochemical development. The imines synthesized from this aldehyde have been reported as potential herbicides, fungicides, antiviral agents, and neoplasm inhibitors.[9] Its structural motif is analogous to that of 2-chloroquinoline-3-carbaldehyde, a well-studied precursor for compounds with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[10] The ability to use this aldehyde to construct diverse chemical libraries makes it a compound of high interest for screening against various biological targets.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Classification: Consult the specific Safety Data Sheet (SDS) for detailed GHS classification.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles with side protection, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[13]

-

In Case of Exposure:

-

Eyes: Immediately rinse with plenty of water for several minutes. Seek medical attention.[11]

-

Skin: Wash off with soap and water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Disclaimer: This guide is for informational purposes only. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before handling and use.[1]

References

-

Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF this compound IMINES. Heterocyclic Communications, 8(3), 243-248. [Link]

-

This compound Product Page. LookChem. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of this compound imines. ResearchGate. [Link]

- US Patent 4,612,377A: Preparation of 2-chloro-5-methylpyridine.

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Unlock the Potential of 2-Chloro-5-methylpyridine. Ningbo Inno Pharmchem Co.,Ltd.[Link]

- EP Patent 0121320A1: Preparation of 2-chloro-5-methylpyridine.

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Supporting Information for L-Proline: an efficient N,O-bidentate ligand... The Royal Society of Chemistry. [Link]

-

2-Chloro-5-methylpyridine: A Key Intermediate in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

Al-Warhi, T., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1233-1254. [Link]

-

The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Sihauli Chemicals Pvt Ltd. [Link]

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-Chloro-5-methylpyridine-3-carbaldehyde

Introduction

2-Chloro-5-methylpyridine-3-carbaldehyde is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its trifunctional nature—possessing a reactive aldehyde, a halogenated pyridine ring, and a methyl group—makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. Accurate and unambiguous structural confirmation of this key building block is paramount for ensuring the integrity of subsequent synthetic steps and the identity of the final products. This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying principles and causal relationships that lead to the definitive structural elucidation, reflecting a field-proven approach to spectroscopic problem-solving.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms in this compound are numbered as shown in the diagram below. This systematic numbering will be used consistently throughout the guide to assign specific signals to their corresponding nuclei within the molecule.

Caption: IUPAC numbering of this compound.

Part 1: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for reliable data interpretation.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm, against which all other proton chemical shifts are measured.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is essential for resolving complex splitting patterns.

-

Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction to obtain a clean, interpretable spectrum.

¹H NMR Data Summary

| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| H8 (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | N/A |

| H6 | 8.4 - 8.6 | Doublet (d) | 1H | ~2.5 Hz (⁴J) |

| H4 | 8.1 - 8.3 | Doublet (d) | 1H | ~2.5 Hz (⁴J) |

| H7 (-CH₃) | 2.4 - 2.6 | Singlet (s) | 3H | N/A |

Detailed ¹H NMR Interpretation

-

Aldehyde Proton (H8, δ ~9.9-10.1 ppm): The proton attached to the carbonyl carbon of the aldehyde is the most deshielded proton in the molecule. Its resonance appears significantly downfield, typically between 9-10 ppm.[1][2][3] This extreme deshielding is due to two primary factors: the strong electron-withdrawing inductive effect of the adjacent oxygen atom and the magnetic anisotropy of the C=O double bond, which reinforces the external magnetic field in the region of the proton.[4] This signal is expected to be a sharp singlet as there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

-

Pyridine Ring Protons (H6 & H4): The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals.

-

H6 (δ ~8.4-8.6 ppm): This proton is at the C6 position, which is ortho to the ring nitrogen. Protons in the α-position (ortho) to the nitrogen in a pyridine ring are significantly deshielded due to the nitrogen's electron-withdrawing nature.[5] This deshielding moves its signal far downfield. It is expected to appear as a doublet due to coupling with H4.

-

H4 (δ ~8.1-8.3 ppm): This proton is at the C4 position, which is para to the methyl group and meta to both the chlorine and aldehyde substituents. Its chemical shift is influenced by all these groups. It is also expected to be a doublet due to coupling with H6.

-

Coupling: The coupling between H4 and H6 is a four-bond coupling (⁴J), often referred to as meta-coupling in aromatic systems. This type of coupling is typically small, around 2-3 Hz, resulting in narrowly split doublets for both H4 and H6.

-

-

Methyl Protons (H7, δ ~2.4-2.6 ppm): The three protons of the methyl group are chemically equivalent and thus appear as a single signal. Being attached to an aromatic ring, they are slightly deshielded compared to a typical alkane methyl group, resonating in the 2.4-2.6 ppm region. This signal will be a sharp singlet as there are no adjacent protons to couple with.

Part 2: ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number and type of carbon atoms present.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is inherently less sensitive than ¹H NMR, so a slightly more concentrated sample or a longer acquisition time may be necessary.

-

Data Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. This technique irradiates the protons, causing them to rapidly change spin states, which decouples them from the ¹³C nuclei. The result is a spectrum where each carbon signal appears as a sharp singlet, simplifying the spectrum and improving the signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.0 ppm. The CDCl₃ solvent peak appears as a characteristic triplet around 77.16 ppm.[6]

¹³C NMR Data Summary

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C8 (C=O) | 188 - 192 |

| C2 (C-Cl) | 152 - 155 |

| C6 | 150 - 153 |

| C4 | 140 - 143 |

| C5 (C-CH₃) | 135 - 138 |

| C3 (C-CHO) | 132 - 135 |

| C7 (-CH₃) | 18 - 22 |

Detailed ¹³C NMR Interpretation

-

Carbonyl Carbon (C8, δ ~188-192 ppm): The aldehyde carbonyl carbon is highly deshielded and resonates far downfield, typically in the 190-200 ppm range for aromatic aldehydes.[2][7][8] This is its characteristic region, making it easily identifiable.

-

Pyridine Ring Carbons (C2, C3, C4, C5, C6): The five sp²-hybridized carbons of the pyridine ring will have distinct chemical shifts due to the different substituents.

-

C2 (δ ~152-155 ppm): This carbon is directly attached to the highly electronegative chlorine atom and is adjacent to the ring nitrogen. Both factors cause significant deshielding, placing its signal downfield. For comparison, the C2 carbon in 2-chloropyridine appears around 150 ppm.

-

C6 (δ ~150-153 ppm): This carbon is also adjacent to the nitrogen, leading to a downfield shift similar to C2.

-

C4 (δ ~140-143 ppm): The C4 carbon is less affected by the nitrogen and its shift is primarily influenced by its position within the aromatic system.

-

C5 (δ ~135-138 ppm): This carbon is attached to the electron-donating methyl group, which has a slight shielding effect compared to a hydrogen atom.

-

C3 (δ ~132-135 ppm): The C3 carbon is attached to the electron-withdrawing aldehyde group, which causes a deshielding effect.

-

-

Methyl Carbon (C7, δ ~18-22 ppm): The sp³-hybridized carbon of the methyl group is the most shielded carbon in the molecule, appearing in the typical aliphatic region of the spectrum, around 18-22 ppm.

Part 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR Spectroscopy

-

Methodology: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method requiring only a small amount of solid sample. Alternatively, the traditional KBr pellet method can be used.

-

Data Acquisition: The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

-

Validation: The background spectrum is recorded first and automatically subtracted from the sample spectrum to ensure that absorptions from atmospheric CO₂ and H₂O are removed.

IR Data Summary

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2920 - 2980 | C-H Stretch | Aliphatic (-CH₃) |

| 2820 & 2720 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| 1700 - 1715 | C=O Stretch (Strong) | Aromatic Aldehyde |

| 1550 - 1600 | C=C and C=N Stretch | Pyridine Ring |

| 1000 - 1200 | C-Cl Stretch | Aryl-Chloride |

Detailed IR Interpretation

-

Aldehyde C-H and C=O Stretches: The most diagnostic peaks for the aldehyde group are its C=O and C-H stretching vibrations.

-

C=O Stretch (~1700-1715 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of a carbonyl group. For an aromatic aldehyde, where the carbonyl is conjugated with the pyridine ring, the frequency is lowered to ~1705 cm⁻¹ compared to a saturated aldehyde (~1730 cm⁻¹).[9][10] This lowering is due to the delocalization of π-electrons, which weakens the C=O bond slightly.

-

Aldehydic C-H Stretch (~2820 cm⁻¹ and ~2720 cm⁻¹): The C-H bond of an aldehyde gives rise to two characteristic, medium-intensity peaks.[9][10][11] These are often seen as a "Fermi doublet." The peak around 2720 cm⁻¹ is particularly useful for diagnosis as few other absorptions appear in this region.[10]

-

-

C-H Stretches:

-

Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the presence of the aromatic pyridine ring.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized methyl group.

-

-

Pyridine Ring Stretches (~1550-1600 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear as a series of sharp bands in this region.[12]

-

C-Cl Stretch (~1000-1200 cm⁻¹): The stretching vibration for a C-Cl bond on an aromatic ring is expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Part 4: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and molecular formula of a compound. Under electron ionization (EI) conditions, it also induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint that can be used to deduce structural features.

Experimental Protocol: EI-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) interface.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•), which is a radical cation.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrometry Data Summary

| m/z (Predicted) | Assignment | Notes |

| 157 / 159 | [M]⁺• (Molecular Ion) | 3:1 ratio confirms the presence of one chlorine atom. |

| 156 / 158 | [M-H]⁺ | Loss of the aldehydic proton, common for aromatic aldehydes.[13][14] |

| 128 / 130 | [M-CHO]⁺ | Loss of the formyl radical (•CHO). |

| 93 | [M-CHO-Cl]⁺ or [M-Cl-CHO]⁺ | Loss of both the formyl radical and a chlorine atom. |

| 77 | [C₅H₄N]⁺ ? | Possible fragment after multiple losses. |

Detailed MS Interpretation

-

Molecular Ion Peak ([M]⁺•, m/z 157/159): The molecular ion peak provides the molecular weight of the compound. For this compound (C₇H₆ClNO), the calculated molecular weight is ~155.59 g/mol . However, the mass spectrum will show two peaks for the molecular ion due to the natural isotopic abundance of chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic isotopic cluster with peaks at m/z 157 (for C₇H₆³⁵ClNO) and m/z 159 (for C₇H₆³⁷ClNO) in an approximate 3:1 intensity ratio, which is a definitive indicator of a single chlorine atom in the molecule.[13][15]

-

Fragmentation Pathway: The energetic molecular ion undergoes fragmentation to produce smaller, more stable ions. The fragmentation of aromatic aldehydes is well-characterized.[16][17]

-

Loss of H• (m/z 156/158): A common initial fragmentation for aromatic aldehydes is the loss of the weakly bound aldehydic hydrogen radical to form a stable acylium ion [M-H]⁺.[13][14]

-

Loss of •CHO (m/z 128/130): The next logical fragmentation is the loss of the entire formyl group as a radical (•CHO, 29 Da) via cleavage of the C3-C8 bond. This results in an ion corresponding to the 2-chloro-5-methylpyridine cation.

-

Loss of Cl• (from m/z 128): The ion at m/z 128 can subsequently lose a chlorine radical to give an ion at m/z 93.

-

Further Fragmentation: The pyridine ring itself can undergo further fragmentation, often by losing molecules like HCN, leading to smaller fragments.[18]

-

Caption: Plausible fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry data provides a self-validating and unambiguous confirmation of the structure of this compound. The ¹H NMR spectrum clearly identifies the four distinct proton environments—aldehyde, two aromatic, and methyl—while the ¹³C NMR confirms the presence of seven unique carbon atoms, including the characteristic downfield shifts for the carbonyl and ring carbons attached to heteroatoms. IR spectroscopy validates the presence of key functional groups, most notably the aromatic aldehyde. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern, with a fragmentation pathway consistent with the proposed structure. Together, these techniques form a robust analytical workflow, essential for quality control and structural verification in research and development settings.

References

- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from organicchemguide.com/nmr/1h-nmr-chemical-shifts/

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Unknown. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Scribd. (n.d.). 13 C NMR Chemical Shift Table. Retrieved from [Link]

-

JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Aldehydes. Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. Retrieved from [Link]

-

Dega-Szafran, Z., & Kunzendorf, J. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

-

ResearchGate. (2025). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

American Chemical Society. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

All 'Bout Chemistry. (2018, December 12). Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

-

PubMed. (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Retrieved from [Link]

Sources

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. fiveable.me [fiveable.me]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. m.youtube.com [m.youtube.com]

- 7. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 8. scribd.com [scribd.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chimia.ch [chimia.ch]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

- 14. GCMS Section 6.11.4 [people.whitman.edu]

- 15. yufengchemicals.com [yufengchemicals.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-methylpyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5-methylpyridine-3-carbaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, offer a detailed experimental protocol for spectral acquisition, and present a thorough interpretation of the spectral data. The information herein is intended to serve as a valuable resource for researchers working with this and structurally related compounds.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its structural features, including a chlorinated pyridine ring and an aldehyde functionality, make it a valuable building block in drug discovery and agrochemical research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[2] For a molecule like this compound, NMR is indispensable for confirming its identity and purity.

This guide will provide a comprehensive examination of the ¹H and ¹³C NMR spectra of this compound, grounded in the principles of chemical shift theory and spin-spin coupling.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is paramount for accurate structural analysis. The following protocol outlines a standard procedure for the preparation and analysis of a sample of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters:

-

Pulse Angle: 90°

-

Spectral Width: 0-12 ppm

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled

-

Spectral Width: 0-220 ppm

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region, in addition to the aldehyde proton signal.

Predicted ¹H NMR Spectrum

Caption: Predicted ¹H NMR spectral peaks.

Interpretation of Signals

Based on the work of Gangadasu et al. (2002), who synthesized imine derivatives from this compound, the following assignments can be made for the precursor aldehyde in CDCl₃.[3]

-

δ ~10.0 ppm (s, 1H, -CHO): The aldehyde proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

-

δ ~8.22 ppm (s, 1H, H-6): The proton at the 6-position of the pyridine ring is adjacent to the nitrogen atom, which is strongly electron-withdrawing. This results in a significant downfield chemical shift. Due to the substitution pattern, this proton appears as a singlet.[3]

-

δ ~8.12 ppm (s, 1H, H-4): The proton at the 4-position is also deshielded by the ring current and the electron-withdrawing nature of the nitrogen and the adjacent aldehyde group. It appears as a singlet.[3]

-

δ ~2.37 ppm (s, 3H, -CH₃): The methyl group protons appear as a singlet in the upfield region, as expected for an alkyl substituent on an aromatic ring.[3]

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal.

Predicted ¹³C NMR Spectrum and Assignments

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~190 | The carbonyl carbon of an aldehyde typically resonates in this highly deshielded region. |

| C-2 | ~152 | Attached to the electronegative chlorine atom and adjacent to the nitrogen, this carbon is significantly deshielded. |

| C-6 | ~150 | Adjacent to the nitrogen atom, this carbon experiences a strong deshielding effect. |

| C-4 | ~138 | This aromatic carbon is deshielded by the ring current and the adjacent aldehyde group. |

| C-3 | ~135 | The carbon bearing the aldehyde group will be deshielded. |

| C-5 | ~133 | The carbon attached to the methyl group. |

| -CH₃ | ~18 | The methyl carbon will appear in the upfield aliphatic region. |

Summary and Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. While a complete experimental dataset is not available in the public domain, a combination of partial experimental data and predictive analysis allows for a confident assignment of the key spectral features.

Summary of ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CHO | ~10.0 | Singlet |

| H-6 | ~8.22[3] | Singlet |

| H-4 | ~8.12[3] | Singlet |

| -CH₃ | ~2.37[3] | Singlet |

Summary of Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~190 |

| C-2 | ~152 |

| C-6 | ~150 |

| C-4 | ~138 |

| C-3 | ~135 |

| C-5 | ~133 |

| -CH₃ | ~18 |

The structural elucidation of this compound by NMR spectroscopy is a clear demonstration of the power of this technique. The distinct chemical shifts and simple multiplicity patterns allow for an unambiguous confirmation of the compound's structure. This guide serves as a foundational resource for scientists and researchers working with this important synthetic intermediate, enabling them to confidently identify and characterize it in their own work.

References

- Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of this compound imines.

-

Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+. Heterocyclic Communications, 8(3), 243-248. Retrieved from [Link]

Sources

Reactivity of the aldehyde group in substituted pyridines

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Substituted Pyridines

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, pyridine aldehydes represent a class of building blocks of paramount importance.[1] Their utility stems from the unique interplay between the aldehyde functional group and the electronic nature of the pyridine ring. The pyridine nucleus, being isoelectronic with benzene but possessing an electronegative nitrogen atom, renders the ring electron-deficient.[2][3] This intrinsic property significantly modulates the reactivity of the attached aldehyde group, distinguishing it from its carbocyclic analogue, benzaldehyde. This guide provides a comprehensive exploration of the factors governing the reactivity of the aldehyde group in substituted pyridines, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding crucial for researchers, scientists, and drug development professionals.

The Electronic Landscape of Pyridine Aldehydes

The reactivity of a carbonyl group is fundamentally dictated by the electrophilicity of the carbonyl carbon. In pyridine aldehydes, the electronegative nitrogen atom exerts a powerful electron-withdrawing effect (a -I inductive effect and a -M mesomeric/resonance effect), which propagates throughout the aromatic system.[4] This effect is most pronounced when the aldehyde group is located at the 2- (ortho) or 4- (para) position, as the nitrogen atom can directly participate in resonance delocalization of the pi-electrons, thereby increasing the partial positive charge on the carbonyl carbon.[5]

This increased electrophilicity makes the aldehyde group on the pyridine ring more susceptible to nucleophilic attack compared to benzaldehyde.[3] The 3- (meta) substituted isomer is also influenced by the nitrogen's inductive effect, but to a lesser extent, as direct resonance delocalization is not possible.[5]

Figure 1: Resonance structures for 4-pyridinecarbaldehyde.

The resonance structures illustrate the delocalization of electron density away from the ring and towards the nitrogen atom, enhancing the electrophilicity of the carbonyl carbon at position 4. A similar effect occurs at position 2.

The Influence of Ring Substituents

Further modulation of the aldehyde's reactivity is achieved through the introduction of additional substituents on the pyridine ring. The nature and position of these substituents can either enhance or diminish the inherent electronic effects of the ring nitrogen.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl) further decrease the electron density of the ring.[6] This synergistically enhances the electrophilicity of the aldehyde's carbonyl carbon, leading to increased reactivity towards nucleophiles.

-

Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) increase the electron density of the ring through resonance and/or inductive effects.[7] This partially counteracts the electron-withdrawing nature of the pyridine nitrogen, thus reducing the electrophilicity of the carbonyl carbon and decreasing its reactivity towards nucleophiles.

Steric Effects

Beyond electronics, steric hindrance plays a critical role.[8] Substituents adjacent to the aldehyde group (e.g., at the 2-position for a 3-pyridinecarbaldehyde) can physically impede the approach of a nucleophile to the carbonyl carbon.[9][10] This steric shielding increases the activation energy of the reaction, thereby slowing the rate of nucleophilic addition.[8] This effect is a crucial consideration in synthetic design, as it can be exploited to achieve regioselectivity in molecules with multiple reactive sites.

Key Reaction Classes of Pyridine Aldehydes

The enhanced electrophilicity of the aldehyde carbonyl carbon dictates its participation in a wide array of chemical transformations, which are foundational to modern organic synthesis.

Nucleophilic Addition

The quintessential reaction of aldehydes is nucleophilic addition. Pyridine aldehydes readily react with a variety of nucleophiles, including organometallic reagents (Grignards, organolithiums), hydrides, and cyanide.[11] The pyridine ring is generally stable to hard nucleophiles like organolithiums or hydride reagents.[11][12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Nucleophilic addition reactions to pyridines [quimicaorganica.org]

- 12. pubs.acs.org [pubs.acs.org]

The Versatility of Substituted Pyridine Carbaldehydes: A Technical Guide for Researchers

Substituted pyridine carbaldehydes represent a class of highly versatile building blocks in modern chemical research, underpinning significant advancements in drug discovery, materials science, and catalysis. Their unique electronic and structural characteristics, arising from the interplay between the electron-deficient pyridine ring and the reactive aldehyde group, offer a rich landscape for molecular design and synthesis. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of these valuable compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyridine Carbaldehyde Scaffold: A Fusion of Reactivity and Functionality

The intrinsic properties of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, are central to the utility of pyridine carbaldehydes.[1][2] The nitrogen atom imparts a degree of basicity and alters the electronic distribution within the ring, making it a "privileged scaffold" in medicinal chemistry.[3] The position of the carbaldehyde group (CHO) on the pyridine ring—at the 2, 3, or 4-position—significantly influences the molecule's reactivity and steric profile.[4][5][6]

The aldehyde functional group is a hub of chemical reactivity, readily participating in a wide array of transformations.[4][7] These include nucleophilic additions, condensations, and reductive aminations, providing a straightforward means to introduce the pyridyl moiety into more complex molecular architectures.[7] This dual functionality of a tunable aromatic core and a versatile reactive handle makes substituted pyridine carbaldehydes indispensable tools in the synthesis of novel compounds with tailored properties.

Synthetic Strategies for Accessing Substituted Pyridine Carbaldehydes

The preparation of substituted pyridine carbaldehydes can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.[1][8]

Oxidation of Methylpyridines and Pyridylmethanols

A common and direct approach involves the oxidation of the corresponding methylpyridines (picolines) or pyridylmethanols.[4][9] Various oxidizing agents can be employed, with selenium dioxide (SeO₂) being a classical reagent for the oxidation of methyl groups.[10] More recently, greener and more selective methods, such as TiO₂-mediated photocatalysis, have been developed for the conversion of pyridinemethanols to their corresponding aldehydes.[11]

Experimental Protocol: Oxidation of 3-Nitro-2-picoline to 3-Nitro-2-pyridinecarboxaldehyde [10]

-

Reactant Mixture: A mixture of 3-nitro-2-picoline and selenium dioxide in a suitable solvent (e.g., dioxane) is prepared.

-

Reaction Condition: The mixture is refluxed for a specified period, typically several hours, to ensure complete conversion.

-

Work-up: After cooling, the precipitated selenium is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as chromatography or recrystallization, to yield the desired 3-nitro-2-pyridinecarboxaldehyde.

Multi-step Synthetic Sequences

For more complex substitution patterns, multi-step sequences are often necessary. These can involve the construction of the pyridine ring from acyclic precursors (de novo synthesis) or the functionalization of a pre-existing pyridine core.[1][8] For instance, the Stille vinylation reaction followed by ozonolysis provides an efficient route to certain 2-carboxaldehydes.[12]

Workflow for the Synthesis of a Substituted Pyridine-2-carbaldehyde

Caption: A multi-step synthesis of a substituted pyridine-2-carbaldehyde.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine moiety is a ubiquitous feature in a vast number of pharmaceuticals, and substituted pyridine carbaldehydes are crucial intermediates in their synthesis.[13][14][15][16][17] Their ability to serve as starting materials for complex heterocyclic systems is a key driver of their importance in this field.[13]

Synthesis of Bioactive Heterocycles

Substituted pyridine carbaldehydes are instrumental in constructing a wide range of biologically active heterocyclic compounds. For example, they are used in the synthesis of:

-

Thiosemicarbazones: Condensation with thiosemicarbazide yields thiosemicarbazones, a class of compounds investigated for their antitumor and antiviral activities.[10][18][19] Notably, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has shown significant antineoplastic activity.[10][20]

-

Chalcones: Base-catalyzed condensation with aromatic ketones produces chalcones, which have been explored for their antimicrobial properties.[21]

-

Imidazopyridines and Pyridopyrimidines: These fused heterocyclic systems, often possessing potent biological activities, can be synthesized from pyridine carbaldehyde precursors.[7]

Development of Anticancer Agents

A significant area of research focuses on the development of pyridine-based anticancer agents.[22] Metal complexes of pyridine-2-carboxaldehyde thiosemicarbazones, for instance, have been shown to exhibit cytotoxicity against various cancer cell lines.[18] The mechanism of action for some of these compounds involves inducing oxidative cell death and genetic instability in tumor cells.[22][23]

Signaling Pathway for Anticancer Activity

Caption: Proposed mechanism of action for a pyridine-thiazole anticancer agent.

Advanced Materials Science Applications

The unique electronic properties of the pyridine ring make substituted pyridine carbaldehydes valuable building blocks for advanced materials.[24] The aldehyde group provides a convenient point of attachment for constructing larger, functional molecules.[24]

Organic Electronics

Substituted pyridine carbaldehydes are used in the synthesis of conjugated systems, polymers, and coordination complexes with tunable electronic and optical properties.[24] These materials find applications in:

-

Organic Light-Emitting Diodes (OLEDs): The pyridine moiety can be incorporated into emissive or charge-transporting layers to enhance device performance.

-

Solar Cells: Pyridine-containing polymers are being explored for their potential in organic photovoltaics.

-

Sensors: The nitrogen atom in the pyridine ring can act as a binding site for analytes, enabling the development of chemosensors.[15]

Functional Polymers and Photosensitizers

The reactivity of the aldehyde group allows for the incorporation of the pyridyl unit into polymer backbones or as pendant groups, leading to materials with tailored properties such as thermal stability, solubility, and metal-coordinating ability.[7] Furthermore, they serve as precursors for photosensitizers and molecular wires.[7]

Role in Catalysis and Coordination Chemistry

In the realm of catalysis, substituted pyridine carbaldehydes are primarily used as precursors for the synthesis of specialized ligands.[25] These ligands play a crucial role in stabilizing metal catalysts, thereby improving their activity, selectivity, and lifespan.[25]

Ligand Synthesis

The condensation of pyridine carbaldehydes with various amines leads to the formation of Schiff base ligands, which are capable of coordinating with a wide range of metal ions.[4] These iminopyridine ligands are particularly robust and have been extensively used in coordination chemistry.[4] For example, 6-bromopyridine-2-carbaldehyde is a key building block for tris[(pyridyl)methyl]amine ligands, which form sophisticated coordination complexes for advanced catalytic processes.[25]

Heterogeneous Catalysis

Recent research has explored the immobilization of metal complexes derived from pyridine carbaldehydes onto solid supports to create heterogeneous catalysts.[26][27] For instance, a copper(II) complex containing a pyridine-2-carbaldehyde-derived ligand has been anchored onto magnetic nanoparticles.[26][27] This nanocatalyst demonstrated excellent activity in the synthesis of pyran derivatives and could be easily recovered and reused multiple times without significant loss of activity.[27]

Table 1: Summary of Applications of Substituted Pyridine Carbaldehydes

| Application Area | Specific Use | Key Advantages |

| Medicinal Chemistry | Synthesis of anticancer agents, antimicrobials, and other bioactive heterocycles. | The pyridine scaffold is a "privileged structure" in drug discovery; the aldehyde allows for diverse chemical modifications. |

| Materials Science | Precursors for OLEDs, organic solar cells, sensors, and functional polymers. | Tunable electronic and optical properties; the aldehyde provides a reactive handle for polymerization and functionalization. |

| Catalysis | Synthesis of Schiff base ligands for homogeneous and heterogeneous catalysis. | Formation of stable and versatile iminopyridine complexes; potential for catalyst recovery and reuse in heterogeneous systems. |

Conclusion

Substituted pyridine carbaldehydes are a cornerstone of modern organic synthesis, offering a remarkable combination of a privileged heterocyclic core and a versatile reactive functional group. Their applications span from the development of life-saving medicines to the creation of next-generation materials and efficient catalysts. As research continues to uncover new synthetic methodologies and explore novel applications, the importance of this class of compounds is set to grow, further solidifying their role as indispensable tools for innovation in the chemical sciences.

References

- Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH.

- The Role of Pyridine Intermediates in Advanced Material Science. NINGBO INNO PHARMCHEM CO.,LTD.

- Prathipati, J.; Douglas Sanasi, P. One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry2022, 34, 1498-1504.

- Pyridine-2-carbaldehyde. Wikipedia.

- Pyridine-2-Carbaldehyde Supplier: Boosting Pharmaceutical Synthesis. Leading Chemical Supplier.

- The Significance of Pyridine Aldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions.

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate...

- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.

- Pyridine-4-carbaldehyde. Wikipedia.

- Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes | Request PDF.

- 3-Pyridinecarboxaldehyde: A Model System for Superelectrophilic Activation and the Observation of a Diprotonated Electrophile. The Journal of Organic Chemistry.

- A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications.

- A copper(ii)

- 4-Pyridinecarboxaldehyde | High-Purity | For Research. Benchchem.

- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.

- De novo Synthesis of Substituted Pyridines.

- Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions.

- Copper and Manganese Complexes of Pyridinecarboxaldimine Induce Oxidative Cell Death in Cancer Cells.

- Computational Study of 3-Pyridine Carboxaldehyde.

- Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.

- CAS 1121-60-4 2-Pyridinecarboxaldehyde. BOC Sciences.

- Preparation method for 4-pyridinecarboxaldehyde.

- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

- Production of pyridinecarboxy aldehydes, nicotinic and isonicotinic and picolinic acids by TiO2-sacrificial photocatalysis at ambient conditions and in aqueous solution through artificial solar radiation.

- Pyridine-3-carbaldehyde. Wikipedia.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Pyridones in drug discovery: Recent advances. PubMed.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- Effect of substituent in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides | Request PDF.

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.

- Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ gener

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.

- The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. Benchchem.

- Pyridine-2-carbaldehyde thiosemicarbazone. PMC - NIH.

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 3. benchchem.com [benchchem.com]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. 4-Pyridinecarboxaldehyde | High-Purity | For Research [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]

- 10. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. sarchemlabs.com [sarchemlabs.com]

- 15. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. asianpubs.org [asianpubs.org]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. nbinno.com [nbinno.com]

- 25. nbinno.com [nbinno.com]

- 26. researchgate.net [researchgate.net]

- 27. A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Safe Handling, Storage, and Use of 2-Chloro-5-methylpyridine-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and storage requirements for 2-Chloro-5-methylpyridine-3-carbaldehyde (CAS No. 92444-99-0). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering personnel to make informed safety decisions.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative containing reactive chloro and aldehyde functional groups.[3] These features contribute to its utility in organic synthesis but also necessitate careful handling.[4][5] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 92444-99-0 | [3][6] |

| Molecular Formula | C₇H₆ClNO | [3] |

| Molecular Weight | 155.58 g/mol | [3][7] |

| Boiling Point | 265.5 °C at 760 mmHg | [3] |

| Flash Point | 114.4 °C | [3] |

| Density | 1.27 g/cm³ | [3] |

Hazard Identification and Risk Assessment

While comprehensive GHS classification data for this specific molecule is not consistently available across safety data sheets[3][6][8], a robust risk assessment can be conducted by analyzing its structural components and data from analogous compounds.

-

Inferred Hazards : The molecule combines the characteristics of a chlorinated pyridine and an aldehyde. A structurally related compound, 2-Methylpyridine-3-carbaldehyde, is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant.[9] Pyridine derivatives, in general, are known to be hazardous upon skin contact, inhalation, or ingestion.[1][10][11]

-

Primary Routes of Exposure :

-

Inhalation : Vapors or dusts may cause respiratory irritation.[1][9] Handling should always occur in a well-ventilated area.

-

Skin Contact : May cause skin irritation.[9][12] The chloro-substituent can enhance skin permeability. Prolonged contact should be avoided.

-

Eye Contact : Direct contact poses a risk of serious eye irritation or damage, a common hazard for aldehydes and other reactive organic compounds.[9]

-

Ingestion : Likely harmful if swallowed, consistent with pyridine-based compounds.[1][9]

-

-

Reactivity and Decomposition : When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls are the first line of defense, supplemented by appropriate PPE.

-

Engineering Controls : All operations involving this compound, including weighing, dissolution, and reaction workups, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][10] An emergency eyewash station and safety shower must be readily accessible.[13]

-

Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound.

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves.[1][11] Avoid latex. | Provides a chemical barrier against skin absorption. Pyridine-based compounds can penetrate some glove materials; always check manufacturer compatibility charts. |

| Eye Protection | Tightly fitting chemical splash goggles.[8] A face shield is recommended for splash-prone procedures.[11] | Protects against accidental splashes that can cause serious eye damage.[9] |

| Body Protection | A fully-buttoned, flame-retardant lab coat. | Prevents incidental skin contact and protects personal clothing from contamination.[8] |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be required if engineering controls are insufficient or during a large spill.[8] | Protects against inhalation of vapors or aerosols, especially if the material is heated or aerosolized. |

Safe Handling and Operational Protocols

Adherence to standardized protocols is essential for minimizing risk. The following procedure outlines the safe weighing and dissolution of the compound for experimental use.

Protocol: Weighing and Preparing a Solution

-

Preparation : a. Don all required PPE as specified in Section 3. b. Designate a work area within a chemical fume hood. c. Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, waste container). d. Ensure the analytical balance is clean and located in a draft-free area, or perform weighing within the fume hood.

-

Execution : a. Carefully transfer the required amount of this compound from its storage container to a weigh boat. Avoid generating dust.[3][6] b. Record the mass, then transfer the solid to the designated beaker inside the fume hood. c. Close the primary storage container tightly. d. Slowly add the desired solvent to the beaker, stirring gently to facilitate dissolution. e. Rinse the weigh boat with a small amount of solvent, adding the rinse to the beaker to ensure a quantitative transfer.

-

Post-Procedure : a. Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container. b. Clean the spatula and any non-disposable equipment thoroughly. c. Wipe down the work surface in the fume hood. d. Remove gloves and wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Conditions : Store in a tightly sealed container to prevent moisture absorption and contamination.[3][8] The storage area should be cool, dry, and well-ventilated.[1][3][10]

-

Incompatible Materials : Segregate from strong oxidizing agents, strong acids, and acid chlorides to prevent potentially exothermic or violent reactions.[12][13] Store away from foodstuffs and other consumables.[3]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

-

First Aid Measures :

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

-

Skin Contact : Remove all contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[1][6] Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][8]

-

-

Spill Response : For any spill, the priority is personal safety and containment. The workflow below outlines the appropriate response.

Caption: Decision workflow for responding to a chemical spill.

-

Fire Fighting :

Waste Disposal

All waste containing this compound, including contaminated solids and solutions, must be treated as hazardous waste.[13]

-

Collect waste in a clearly labeled, sealed, and compatible container.

-